molecular formula C19H23FN4O5S B12256992 ethyl 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate

ethyl 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate

Cat. No.: B12256992
M. Wt: 438.5 g/mol
InChI Key: UHLOAIBQVGXEGX-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a complex organic compound that belongs to the class of thiadiazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a fluorophenyl group, an oxoethyl group, and a thiadiazine ring with a carboxylate ester. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. Common solvents used in industrial synthesis include hexane, toluene, methyl ethyl ketone (MEK), dimethoxyethane (DME), tetrahydrofurane (THF), dimethylformamide (DMF), and tert-butanol .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). The compound acts as an irreversible and non-competitive inhibitor of ENTs, reducing the Vmax of nucleoside uptake without affecting the Km . Molecular docking studies suggest that the binding site of the compound in ENT1 may differ from that of other conventional inhibitors .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H23FN4O5S

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate

InChI

InChI=1S/C19H23FN4O5S/c1-3-29-19(26)17-12-24(30(27,28)21-14(17)2)13-18(25)23-10-8-22(9-11-23)16-6-4-15(20)5-7-16/h4-7,12H,3,8-11,13H2,1-2H3

InChI Key

UHLOAIBQVGXEGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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